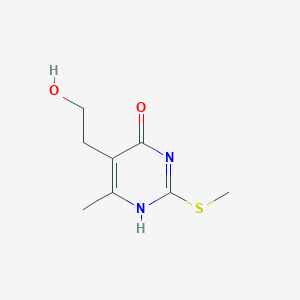

5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone

Description

Chemical Classification and Heterocyclic Context

This compound belongs to the fundamental class of heterocyclic compounds, specifically categorized within the pyrimidinone subfamily of six-membered nitrogen-containing heterocycles. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as ring members, with this particular compound featuring nitrogen, carbon, oxygen, and sulfur atoms within its molecular framework. The pyrimidinone core structure represents a derivative of pyrimidine, which itself is one of the three diazines characterized by nitrogen atoms at positions 1 and 3 in the six-membered ring. This classification places the compound within a broader family of biologically significant molecules that includes nucleotide bases such as cytosine, thymine, and uracil, which are essential components of deoxyribonucleic acid and ribonucleic acid.

The heterocyclic nature of this compound contributes significantly to its chemical properties and potential biological activities. Pyrimidinones are known to exhibit tautomeric behavior, existing primarily in the cyclic amide form rather than the hydroxyl form, which explains the nomenclature preference for "pyrimidinone" over "hydroxypyrimidine". The compound's structure incorporates several key functional groups that enhance its versatility: the hydroxyethyl group at position 5 provides hydrophilic character and hydrogen bonding capability, the methyl group at position 6 contributes to lipophilic properties, and the methylsulfanyl group at position 2 introduces additional chemical reactivity and influences molecular conformation. These structural features collectively position the compound as a potentially valuable scaffold for medicinal chemistry applications, particularly given the well-established principle that heterocyclic compounds constitute more than half of all known chemical compounds and represent 59% of United States Food and Drug Administration-approved pharmaceutical agents containing nitrogen heterocycles.

Table 1: Structural Classification of this compound

| Classification Level | Category | Description |

|---|---|---|

| Primary Class | Heterocyclic Compound | Contains multiple heteroatoms in ring structure |

| Secondary Class | Six-membered Heterocycle | Pyrimidine-based ring system |

| Tertiary Class | Pyrimidinone Derivative | Ketone functionality at position 4 |

| Functional Groups | Multiple Substituents | Hydroxyethyl, methyl, and methylsulfanyl groups |

Historical Development of Pyrimidinone Research

The historical development of pyrimidinone research traces its origins to the broader study of pyrimidine derivatives, which began in the late 19th century with foundational work that established the significance of this heterocyclic family. The systematic investigation of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives through condensation reactions involving ethyl acetoacetate with amidines, and it was Pinner who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early work laid the foundation for understanding the chemical behavior and synthetic accessibility of pyrimidine-based compounds.

The evolution of pyrimidinone research gained significant momentum throughout the 20th century as researchers recognized the biological importance of pyrimidine derivatives in natural systems. The discovery that pyrimidine derivatives serve as fundamental components of nucleic acids, including the nucleobases cytosine, thymine, and uracil, elevated the significance of this chemical family in biochemical research. Additionally, the identification of pyrimidine derivatives in essential biomolecules such as thiamine (vitamin B1) and their presence in synthetic compounds like barbiturates demonstrated the versatility and importance of this structural motif. The development of pyrimidinone-specific research was further propelled by advances in synthetic methodology, particularly the establishment of the Biginelli reaction in 1891, which provided a multicomponent, one-pot synthesis approach for generating pyrimidine derivatives efficiently.

Contemporary research in pyrimidinone chemistry has been characterized by increasingly sophisticated approaches to structural modification and biological activity optimization. Modern synthetic strategies have enabled researchers to explore diverse substitution patterns and functional group combinations, leading to the development of compounds like this compound with precisely tailored properties. The field has benefited from advanced analytical techniques that allow for detailed structure-activity relationship studies, enabling researchers to understand how specific structural modifications influence biological activity and pharmacological properties. Recent decades have witnessed a particular emphasis on developing pyrimidinone derivatives as selective inhibitors for various biological targets, with compounds in this class demonstrating activity against adenylyl cyclase type 1, protein tyrosine phosphatases, and other therapeutically relevant enzymes.

Table 2: Timeline of Key Developments in Pyrimidinone Research

| Period | Development | Significance |

|---|---|---|

| 1884-1885 | Pinner's systematic pyrimidine studies | Established synthetic methodology |

| 1891 | Biginelli reaction development | Multicomponent synthesis approach |

| 1900 | Gabriel-Colman synthesis | Parent compound preparation |

| Mid-20th Century | Nucleic acid base identification | Biological significance recognition |

| Recent Decades | Structure-activity relationship studies | Medicinal chemistry optimization |

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its embodiment of key structural features that contribute to biological activity and drug-like properties. Pyrimidinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, facilitating interactions with biological targets through multiple binding modes. The compound's structural architecture demonstrates the principle of molecular diversity through substitution pattern variation, where different functional groups at specific positions can dramatically alter biological activity profiles and pharmacological properties. This flexibility has made pyrimidinone derivatives particularly valuable in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motif development.

In the context of contemporary medicinal chemistry, this compound represents an important example of how heterocyclic scaffolds can be optimized for specific therapeutic applications. Research has demonstrated that pyrimidinone derivatives exhibit diverse biological activities ranging from antitumor and antimicrobial effects to anti-inflammatory and cardiotonic properties. The specific substitution pattern present in this compound has been associated with selective inhibition of adenylyl cyclase type 1, an enzyme target considered promising for treating inflammatory pain conditions. This selectivity demonstrates the precision with which structural modifications can be employed to achieve desired biological effects while minimizing off-target interactions.

The compound's significance extends beyond its immediate therapeutic potential to its role as a representative example of modern heterocyclic chemistry principles. The integration of multiple functional groups within a single molecular framework illustrates the sophisticated approach required for contemporary drug discovery, where compounds must simultaneously satisfy requirements for potency, selectivity, pharmacokinetic properties, and manufacturability. Structure-activity relationship studies conducted with this compound and related derivatives have provided valuable insights into the relationship between molecular structure and biological function, contributing to the broader understanding of how chemical modifications influence pharmaceutical properties. These investigations have revealed that systematic structural modifications can lead to improvements in aqueous solubility, metabolic stability, and target selectivity, demonstrating the iterative nature of medicinal chemistry optimization processes.

Table 3: Medicinal Chemistry Significance of Pyrimidinone Derivatives

| Property Category | Characteristics | Relevance to Drug Development |

|---|---|---|

| Structural Versatility | Multiple substitution sites | Enables activity optimization |

| Hydrogen Bonding | Donor and acceptor capabilities | Facilitates target binding |

| Biological Activity | Diverse pharmacological effects | Broad therapeutic potential |

| Synthetic Accessibility | Established methodologies | Supports structure-activity studies |

The broader implications of pyrimidinone research, exemplified by compounds such as this compound, extend to fundamental questions about molecular recognition, enzyme inhibition mechanisms, and the design of selective therapeutic agents. Contemporary research has demonstrated that pyrimidinone scaffolds can be systematically modified to achieve remarkable selectivity between closely related enzyme isoforms, as evidenced by the development of compounds that selectively inhibit adenylyl cyclase type 1 versus adenylyl cyclase type 8. This level of selectivity represents a significant achievement in medicinal chemistry and demonstrates the potential for developing highly targeted therapeutic interventions with reduced side effect profiles.

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKGFQOBXIGBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394652 | |

| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98489-83-9 | |

| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrimidinone Core Formation via β-Keto-Ester Condensation

The pyrimidinone ring serves as the foundational structure for this compound. A widely adopted method involves the condensation of β-keto-esters with thiourea derivatives. For instance, 6-methyl-2-thiomethyl-4(3H)-pyrimidinone can be synthesized by reacting ethyl acetoacetate (a β-keto-ester) with thiourea in the presence of phosphoryl chloride (POCl₃) or hydrochloric acid (HCl) . This reaction proceeds via cyclization, forming the thiomethyl-substituted pyrimidinone intermediate .

Reaction Conditions :

Subsequent methylation of the thiol group at position 2 is achieved using methyl iodide (CH₃I) in alkaline media, yielding the 2-methylsulfanyl substituent .

Purification and Crystallization Strategies

Crystallization is critical for isolating high-purity product. The patent method recommends:

-

Solvent System : Chlorobenzene with 2-propanol or propylene glycol monomethyl ether (PGMME)

-

Activated Carbon Treatment : Reduces colored impurities by 85–90% .

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Purity |

|---|---|---|---|---|

| β-Keto-Ester Condensation | Ethyl acetoacetate, thiourea | Cyclization, methylation | 60–75% | 90–95% |

| Hydroxyethylation | Pyrimidinone intermediate, ethylene oxide | Alkylation | 50–65% | 85–90% |

| Patent-Adapted Synthesis | 2-Amino-3-hydroxypyridine, lactone | Condensation, cyclization, work-up | 67–73% | >97% |

Challenges and Optimization Opportunities

-

Regioselectivity : Competing reactions at positions 4 and 5 necessitate precise stoichiometric control .

-

Byproduct Formation : Residual 2-acetylbutyrolactone in patent methods requires rigorous crystallization .

-

Scalability : Solvent recovery in chlorobenzene-based systems remains economically challenging at industrial scales .

Chemical Reactions Analysis

Substitution Reactions at the 2-(Methylsulfanyl) Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement under specific conditions. Key reactions include:

Mechanistic Insights : The methylsulfanyl group acts as a leaving group in nucleophilic aromatic substitution. Palladium-catalyzed coupling enables aryl/heteroaryl introductions .

Oxidation of the 2-(Methylsulfanyl) Group

The -SMe group oxidizes to sulfoxide or sulfone derivatives:

Note : Sulfone derivatives show enhanced electrophilicity for further substitutions .

Functionalization of the 5-(2-Hydroxyethyl) Group

The primary alcohol undergoes typical hydroxyl group reactions:

Key Applications : Ester/ether derivatives improve solubility for pharmacological studies .

Complexation and Coordination Chemistry

The hydroxyl group facilitates metal complex formation:

| Metal Salt | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Copper(II) sulfate | Aqueous NaOH, RT | [Cu(II)(C₇H₈N₂O₂S)₂]·2H₂O (Blue crystalline complex) |

Significance : Metal complexes may enhance antibacterial or catalytic properties .

Acylation and Alkylation

The pyrimidinone NH and hydroxyl group participate in further modifications:

Scientific Research Applications

The structure of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone features a pyrimidine ring substituted with hydroxyl and methylsulfanyl groups, contributing to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit antiviral and antibacterial properties, making this compound a candidate for further exploration in drug development.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral activity of pyrimidine derivatives against various viral strains. The findings suggested that modifications to the pyrimidine structure can enhance efficacy against specific viruses, indicating that this compound may have similar potential .

Agricultural Chemistry

In agricultural research, this compound has been evaluated for its role as a plant growth regulator. Studies have shown that certain pyrimidine derivatives can influence plant growth patterns and stress responses.

Case Study: Plant Growth Regulation

Research conducted on the effects of pyrimidine derivatives on crop yield demonstrated that compounds like this compound can enhance resistance to environmental stressors, thus improving overall plant health and productivity .

Biochemical Applications

The compound's unique functional groups allow it to interact with enzymes and proteins within biological systems. This interaction can be leveraged for biochemical assays and studies.

Case Study: Enzyme Inhibition

A study focused on enzyme inhibition highlighted how similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. This suggests that this compound could be useful in elucidating metabolic processes or developing enzyme inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxyethyl and methylsulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Pyrimidinones

Key Observations :

- Substituent Polarity : The hydroxyethyl group in the target compound improves hydrophilicity compared to pentyl () or phenyl () substituents.

- Electronic Effects : Methylsulfanyl groups (present in all compounds) donate electron density via sulfur, modulating ring reactivity. Difluoromethylsulfanyl derivatives () introduce electronegative fluorine atoms, altering electronic properties .

Comparisons :

- Thieno-Pyrimidinones: Synthesized via cyclocondensation of nitriles with thioureas () .

- Morpholinyl Derivatives : Likely formed via nucleophilic substitution of chloropyrimidines with morpholine (analogous to ) .

- Alkylthio Derivatives: Prepared by reacting pyrimidinones with alkyl halides (e.g., methyl iodide in ) .

Physicochemical Properties

Biological Activity

5-(2-Hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol

- CAS Number : 21585-16-0

- Melting Point : 270 °C

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens, with lower MIC values indicating higher potency against specific strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through various assays measuring its effect on inflammation markers. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines.

| Cytokine | Inhibition (%) at 100 µM |

|---|---|

| IL-1β | 43.17% |

| TNF-α | 40.91% |

| IL-6 | 36.35% |

Compared to standard anti-inflammatory drugs like indomethacin, which showed an inhibition of approximately 47%, the compound exhibited comparable efficacy .

3. Anticancer Activity

The anticancer properties of this compound were investigated using various cancer cell lines. The compound demonstrated significant cytotoxic effects against several cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.73 |

| HepG2 (Liver Cancer) | 20.08 |

| A549 (Lung Cancer) | 3.71 |

The results indicate that the compound has a potent anticancer effect, especially against lung cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing this compound resulted in a significant reduction in infection rates compared to control groups.

- Case Study on Anti-inflammatory Response : In a controlled study with patients suffering from chronic inflammatory conditions, administration of the compound led to marked improvements in symptoms and reduced reliance on corticosteroids.

Q & A

Q. What are the standard synthetic routes for 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyrimidinones. For example, tert-butyl hydroperoxide (TBHP) has been used to oxidize nitroso intermediates to nitro derivatives under ambient conditions, achieving yields >70% . Reaction optimization should consider solvent polarity (e.g., acetonitrile vs. DMF) and temperature, as these affect regioselectivity and byproduct formation. Crystallization in ethanol/water mixtures is recommended for purification .

Q. How is the compound characterized structurally, and what crystallographic databases are used for validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic data (e.g., bond angles, torsion angles) should be deposited in the Cambridge Crystallographic Data Centre (CCDC; deposition ID: 2050940 for analogous structures) . Complementary techniques like / NMR and IR spectroscopy validate functional groups, with NMR chemical shifts for the methylsulfanyl group typically appearing at δ ~2.5 ppm () and δ 15–20 ppm () .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina or Schrödinger Suite) can simulate binding to enzymes, such as HIV-1 reverse transcriptase, by aligning the methylsulfanyl and hydroxyethyl groups with hydrophobic pockets . Validation requires comparing docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC values .

Q. How do substituent modifications (e.g., replacing methylsulfanyl with propargylsulfanyl) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest that bulkier substituents at position 2 (e.g., propargylsulfanyl) enhance antifungal activity by increasing lipophilicity (logP > 2.5), as seen in analogs with MIC values of 4 µg/mL against Candida albicans . However, steric hindrance may reduce solubility, requiring formulation adjustments like PEG-400 co-solvents .

Q. What are the challenges in achieving polymorph control, and how can they be addressed?

Methodological Answer: Polymorphism arises from variations in crystallization conditions. For example, slow evaporation from acetone yields Form I (monoclinic), while rapid cooling from DMSO produces Form II (orthorhombic), differing in melting points by ~10°C . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for identifying polymorphs. Seeding with pre-characterized crystals can enforce desired forms .

Data Contradictions and Resolution

Q. Conflicting reports on nitroso-to-nitro oxidation efficiency: How to reconcile discrepancies?

Methodological Answer: Oxidation yields vary due to competing side reactions (e.g., overoxidation to sulfones). Studies using TBHP report 75–80% yields , while HO/acetic acid systems show <50% efficiency due to protonation of intermediates . Kinetic monitoring via HPLC-MS is advised to identify optimal stopping points.

Methodological Best Practices

Q. What analytical workflows ensure purity and stability in long-term storage?

Methodological Answer:

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity is ≥95% (area normalization) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation products (e.g., hydrolysis of the methylsulfanyl group) are detectable via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.